molecular formula C16H17O3P B6028229 (dibenzylphosphoryl)acetic acid

(dibenzylphosphoryl)acetic acid

Cat. No.: B6028229
M. Wt: 288.28 g/mol
InChI Key: LWTBMQSYNNQGAJ-UHFFFAOYSA-N
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Description

(Dibenzylphosphoryl)acetic acid is an organophosphorus compound characterized by a phosphoryl group (P=O) bonded to two benzyl groups and an acetic acid moiety. Its molecular structure combines the electron-withdrawing phosphoryl group with the lipophilic benzyl substituents, imparting unique physicochemical properties.

Properties

IUPAC Name

2-dibenzylphosphorylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O3P/c17-16(18)13-20(19,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTBMQSYNNQGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • (Diethoxyphosphoryl)Acetic Acid (CAS 3095-95-2):

    • Substituents : Diethoxy groups on the phosphoryl moiety.
    • Properties : Moderate water solubility due to polar ethoxy groups; pKa of the carboxylic acid is ~2.6.
    • Applications : Demonstrated efficacy in uranium adsorption when integrated into biochar matrices, achieving 97.8% removal efficiency under optimized conditions .
    • Key Difference : Ethoxy groups enhance hydrophilicity compared to benzyl substituents, favoring aqueous-phase applications.
  • (Dibenzylphosphoryl)Acetic Acid: Substituents: Bulky, aromatic benzyl groups on the phosphoryl moiety. Properties: Higher molecular weight (~286.26 g/mol) and lipophilicity, likely reducing water solubility but increasing affinity for organic solvents. The benzyl groups may enhance π-π interactions with aromatic contaminants or metals . Hypothetical Applications: Potential use in organic-phase extraction or as a ligand for transition metals, leveraging both -COOH and P=O coordination sites.
  • Acetic Acid: Structure: Simple carboxylic acid without phosphoryl groups. Used in biochar modification to introduce -COOH groups, improving uranium adsorption from 42.4% (unmodified) to 97.2% (modified) at pH 6 .

Physicochemical Properties

Property (Dibenzylphosphoryl)Acetic Acid (Diethoxyphosphoryl)Acetic Acid Acetic Acid
Molecular Weight ~286.26 196.14 60.05
Density (g/mL) Not reported 1.220 1.049
Solubility Low in water; high in organics Moderate in water High
pKa (COOH) ~2.5 (estimated) ~2.8 4.76
Adsorption Capacity (U) Not reported 97.8% (ASBB, 0.30 g/L dosage) 42.4%

Mechanism of Action in Metal Adsorption

  • Phosphoryl Group : The P=O group acts as a Lewis base, coordinating with metal ions like U(VI). Benzyl substituents may enhance this interaction via electron-donating effects or π-stacking with uranyl species .
  • Carboxylic Acid Group : Deprotonates at neutral pH (-COO⁻), enabling electrostatic attraction or complexation with positively charged metal ions. In ASBB, -COOH groups increased uranium removal by 35% compared to unmodified biochar .

Stability and Reusability

  • ASBB (Acetic Acid-Modified Biochar) : Maintained 93% uranium adsorption efficiency after multiple cycles, attributed to stable -COO⁻ coordination and pore structure .

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